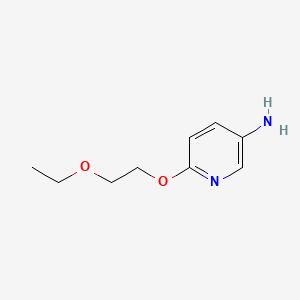

Pyridine, 3-amino-6-(2-ethoxyethoxy)-

Description

Significance of the Pyridine (B92270) Heterocycle in Contemporary Chemical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. wikipedia.org Its presence is noted in numerous natural products, including vitamins like niacin and pyridoxine, as well as in a significant number of top-selling pharmaceuticals. beilstein-journals.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets such as enzymes and receptors. rsc.org

The versatility of the pyridine scaffold allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. wikipedia.org This adaptability has led to the development of pyridine-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. rsc.org

Structural Features and Unique Chemical Properties Conferred by 3-Amino and 6-(2-Ethoxyethoxy) Substituents

The chemical character of Pyridine, 3-amino-6-(2-ethoxyethoxy)- is significantly influenced by its two key substituents. The 3-amino group is an electron-donating group that increases the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution reactions. researchgate.net This amino group also provides a site for further chemical modifications, such as acylation or alkylation, allowing for the attachment of other molecular fragments. researchgate.net Aminopyridines are known to exhibit a range of biological activities and are considered important pharmacophores in their own right. rsc.org

The 6-(2-ethoxyethoxy) group is an alkoxy substituent that also acts as an electron-donating group, further modulating the electronic properties of the pyridine ring. The presence of the ether linkages in the ethoxyethoxy side chain can enhance the compound's solubility and introduce a degree of flexibility. This can be advantageous for optimizing the binding of the molecule to its biological target. acs.org The transformation of 2-alkoxypyridines into 2-aminopyridines is a known synthetic route, highlighting the chemical versatility of alkoxy-substituted pyridines. nih.gov

While specific experimental data for Pyridine, 3-amino-6-(2-ethoxyethoxy)- is not extensively available in public literature, the properties of closely related compounds can provide valuable insights. The table below summarizes key chemical identifiers for the target compound and experimental data for the parent compound, 3-Aminopyridine (B143674), to offer a comparative perspective.

| Property | Value for Pyridine, 3-amino-6-(2-ethoxyethoxy)- | Value for 3-Aminopyridine (for comparison) |

| Molecular Formula | C₉H₁₄N₂O₂ | C₅H₆N₂ |

| Molar Mass | 182.22 g/mol | 94.117 g·mol⁻¹ wikipedia.org |

| Appearance | Not available | Colorless solid wikipedia.org |

| Melting Point | Not available | 65 °C (149 °F; 338 K) wikipedia.org |

| Boiling Point | Not available | 248 °C (478 °F; 521 K) wikipedia.org |

| Solubility in water | Not available | Soluble wikipedia.org |

| CAS Number | Not widely reported | 462-08-8 wikipedia.org |

| MDL Number | MFCD01692506 chiralen.com | Not applicable |

Note: The data for Pyridine, 3-amino-6-(2-ethoxyethoxy)- is based on its chemical formula. The experimental data for 3-Aminopyridine is provided for comparative context.

Overview of Current and Prospective Research Trajectories for Pyridine, 3-amino-6-(2-ethoxyethoxy)-

Current research involving Pyridine, 3-amino-6-(2-ethoxyethoxy)- primarily positions it as a key intermediate in the synthesis of more complex and biologically active molecules. A notable application is its use as a building block for the development of IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors. google.com IRAK inhibitors are being investigated for the treatment of a variety of inflammatory and autoimmune diseases, as well as certain types of cancer. google.com

The structure of Pyridine, 3-amino-6-(2-ethoxyethoxy)- allows for its incorporation into larger, fused heterocyclic systems. For example, it is a precursor in the synthesis of 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives. google.com In this context, the 3-amino group of the parent scaffold is involved in the formation of the imidazole (B134444) ring, demonstrating its utility as a reactive handle for constructing complex molecular architectures.

Prospective research trajectories for this compound will likely continue to leverage its utility as a versatile scaffold. Further exploration of its derivatives could lead to the discovery of new potent and selective inhibitors for other kinase targets or different classes of enzymes and receptors. The modifiable nature of both the amino and the ethoxyethoxy groups offers a rich field for structure-activity relationship (SAR) studies, aiming to optimize the therapeutic properties of the resulting compounds. As the understanding of the roles of various biological pathways in disease progresses, scaffolds like Pyridine, 3-amino-6-(2-ethoxyethoxy)- will remain essential tools for the development of novel and targeted therapies.

Structure

3D Structure

Properties

CAS No. |

52025-38-4 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6-(2-ethoxyethoxy)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6,10H2,1H3 |

InChI Key |

FWJYTIVAFIOMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=NC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridine, 3 Amino 6 2 Ethoxyethoxy and Its Functionalized Analogues

Precursor Synthesis and Regioselective Functionalization Strategies

A common and effective approach to synthesizing polysubstituted pyridines, including 3-amino-6-(2-ethoxyethoxy)pyridine, involves a stepwise functionalization of a pre-existing pyridine (B92270) or a readily available precursor. This strategy allows for precise control over the placement of each substituent. A key intermediate in such a synthesis is often a di-halogenated nitropyridine, which offers multiple sites for sequential, regioselective reactions.

Preparation of Substituted Pyridine Ring Systems

The synthesis of the target compound often begins with a commercially available and appropriately substituted pyridine precursor. A highly versatile starting material for this class of compounds is 2,6-dichloropyridine (B45657). The synthetic sequence typically commences with the nitration of this precursor.

The nitration of 2,6-dichloropyridine is generally achieved using a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring, primarily at the 3-position, due to the directing effects of the existing chloro substituents. This step yields 2,6-dichloro-3-nitropyridine, a crucial building block for subsequent functionalization. google.com

Following nitration, a selective nucleophilic aromatic substitution (ammonolysis) can be performed. By carefully controlling reaction conditions, such as temperature and pressure, one of the chlorine atoms, typically at the 2-position, can be displaced by an amino group. This reaction is often carried out using aqueous ammonia (B1221849) in a solvent like methanol (B129727), leading to the formation of 2-amino-6-chloro-3-nitropyridine (B151482). google.com This precursor now possesses the necessary functionalities for the introduction of the remaining substituents.

Introduction of the 2-Ethoxyethoxy Moiety

The 2-ethoxyethoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This reaction takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of the electron-withdrawing nitro group. The chlorine atom at the 6-position of an intermediate like 2-amino-6-chloro-3-nitropyridine is susceptible to displacement by an alkoxide.

To achieve this, 2-ethoxyethanol (B86334) is treated with a strong base, such as sodium hydride or sodium metal, to generate the corresponding sodium 2-ethoxyethoxide. This alkoxide then serves as the nucleophile, attacking the carbon at the 6-position of the pyridine ring and displacing the chloride ion. google.com This Williamson ether synthesis-type reaction efficiently installs the desired ether linkage, yielding a 6-(2-ethoxyethoxy)-3-nitropyridine intermediate. The general mechanism for SNAr on halopyridines involves the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. rsc.orgresearchgate.net

| Starting Material | Reagent | Product | Reaction Type |

| 2-Amino-6-chloro-3-nitropyridine | Sodium 2-ethoxyethoxide | 2-Amino-6-(2-ethoxyethoxy)-3-nitropyridine | Nucleophilic Aromatic Substitution (SNAr) |

Formation of the 3-Amino Functionality

The final step in this common synthetic sequence is the formation of the 3-amino group. This is most frequently accomplished through the reduction of the 3-nitro group, which was strategically introduced in the initial step.

A variety of reducing agents can be employed for this transformation. A classic and reliable method involves the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). orgsyn.org Another highly effective method is the use of stannous chloride (SnCl2) in an acidic medium. google.com These reduction methods are generally high-yielding and tolerate a wide range of other functional groups. The process involves the transfer of electrons from the metal to the nitro group, followed by protonation steps, ultimately leading to the desired amine and water as a byproduct.

Alternatively, catalytic hydrogenation can be employed. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often considered "cleaner" as it avoids the use of stoichiometric metal reagents. The successful reduction of the nitro group on the fully substituted precursor yields the final product, 3-amino-6-(2-ethoxyethoxy)pyridine.

| Precursor | Reagent/Catalyst | Product | Reaction Type |

| 6-(2-Ethoxyethoxy)-3-nitropyridine | SnCl2 / HCl | 3-Amino-6-(2-ethoxyethoxy)pyridine | Nitro Group Reduction |

| 6-(2-Ethoxyethoxy)-3-nitropyridine | H2, Pd/C | 3-Amino-6-(2-ethoxyethoxy)pyridine | Catalytic Hydrogenation |

Classical and Modern Coupling Reactions for Scaffold Assembly

Beyond the stepwise functionalization of pre-formed rings, other methodologies, including classical condensation reactions and modern transition metal-catalyzed couplings, offer alternative pathways to the target scaffold and its analogues.

Condensation and Cyclization Approaches

Classical pyridine syntheses, such as the Hantzsch pyridine synthesis or the Kröhnke pyridine synthesis, involve the condensation of smaller molecular fragments to construct the pyridine ring. The Hantzsch synthesis, for example, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While powerful for producing certain substitution patterns, designing a set of starting materials that would directly and regioselectively yield the 3-amino-6-(2-ethoxyethoxy) substitution pattern can be complex and may lead to isomeric mixtures.

More relevant to this specific substitution pattern are cyclocondensation reactions that form the pyridine ring from acyclic precursors already containing some of the required functionality. For instance, a reaction between a suitable 1,5-dicarbonyl compound (or its synthetic equivalent) and an ammonia source can lead to the formation of a dihydropyridine, which can then be oxidized to the aromatic pyridine. nih.gov However, for a highly functionalized target like 3-amino-6-(2-ethoxyethoxy)pyridine, the stepwise approach on a pre-existing ring generally offers superior control and is more commonly documented.

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of 3-aminopyridine (B143674) derivatives. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms an aryl amine from an aryl halide and an amine. researchgate.net

In a hypothetical synthetic route applying this methodology, a precursor such as 3-bromo-6-(2-ethoxyethoxy)pyridine could be coupled with an ammonia equivalent or a protected amine. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a strong base like sodium tert-butoxide. nbu.ac.in

The catalytic cycle for the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo-6-(2-ethoxyethoxy)pyridine) to form a palladium(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. researchgate.net

This method represents a powerful and versatile alternative to classical methods for introducing the amino group, often proceeding under milder conditions and with high functional group tolerance.

| Substrate | Amine Source | Catalyst System (Example) | Product |

| 3-Bromo-6-(2-ethoxyethoxy)pyridine | Ammonia or protected amine | Pd(OAc)2 / Xantphos / NaOt-Bu | 3-Amino-6-(2-ethoxyethoxy)pyridine |

Nickel-Catalyzed Annulations and Cycloadditions

Nickel-catalyzed reactions provide a cost-effective and versatile alternative to other precious metal catalysts for the synthesis of pyridine derivatives. One of the prominent methods involves the [2+2+2] cycloaddition of alkynes and nitriles. While specific examples for the direct synthesis of Pyridine, 3-amino-6-(2-ethoxyethoxy)- are not extensively documented in publicly available literature, the general principles of this methodology can be applied to precursors bearing the required ethoxyethoxy and protected amino functionalities.

The reaction typically involves a low-valent nickel catalyst, often generated in situ, which coordinates with two alkyne molecules and a nitrile to form a nickelacyclopentadiene intermediate. Subsequent insertion of the nitrile into a nickel-carbon bond leads to a nickelazacycloheptatriene, which then undergoes reductive elimination to furnish the pyridine ring. The regioselectivity of these cycloadditions can be a challenge, but it is often controlled by the steric and electronic properties of the substituents on the alkyne and nitrile precursors.

Table 1: Representative Nickel-Catalyzed Pyridine Synthesis

| Catalyst System | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(COD)₂ / Ligand | Diyne + Nitrile | Substituted Pyridine | Varies | (General methodology) |

Note: This table represents the general applicability of nickel catalysis for pyridine synthesis. Specific yields for the target compound are not available.

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation and are highly relevant for the synthesis of 3-aminopyridine derivatives. wikipedia.org This strategy would typically involve the coupling of a 3-halopyridine precursor, substituted at the 6-position with the 2-ethoxyethoxy group, with an ammonia equivalent or a protected amine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyridine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.

For the synthesis of Pyridine, 3-amino-6-(2-ethoxyethoxy)-, a plausible route would be the amination of a 3-halo-6-(2-ethoxyethoxy)pyridine. The development of this precursor would be a key step, potentially achievable through nucleophilic aromatic substitution on a dihalopyridine.

Table 2: Key Parameters in Palladium-Mediated Amination of Halopyridines

| Parameter | Description | General Observation |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Precatalyst choice can influence reaction rate and efficiency. |

| Ligand | Stabilizes the palladium center and facilitates key steps in the catalytic cycle (e.g., XPhos, SPhos, BINAP) | Bulky, electron-rich ligands are often optimal. wikipedia.org |

| Base | Required for the deprotonation of the amine | Strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used. |

| Solvent | Medium for the reaction | Aprotic polar solvents such as toluene, dioxane, or THF are typical. mdpi.com |

Sustainable and Green Chemistry Approaches in the Synthesis of Pyridine, 3-amino-6-(2-ethoxyethoxy)-

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Mechanochemical Synthesis Protocols

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. eurekaselect.com By grinding or milling solid reactants together, often in the absence of a solvent or with minimal amounts of a liquid additive (liquid-assisted grinding), reaction times can be significantly reduced and waste can be minimized.

While specific mechanochemical syntheses of Pyridine, 3-amino-6-(2-ethoxyethoxy)- have not been reported, the mechanochemical synthesis of various pyridine derivatives has been demonstrated. nih.gov For instance, Hantzsch-type pyridine syntheses and other condensation reactions have been successfully carried out using ball milling. eurekaselect.com This approach could potentially be adapted for the synthesis of the target molecule from appropriate solid precursors.

Deep Eutectic Solvent Applications

Deep eutectic solvents (DESs) are a class of green solvents that are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. nih.gov They are often biodegradable, have low toxicity, and possess low vapor pressure. DESs can act as both the solvent and a catalyst in organic reactions.

In the context of synthesizing the target molecule, DESs could be employed as the reaction medium for palladium-catalyzed amination reactions. uniba.itrsc.org The unique properties of DESs can sometimes enhance the catalytic activity and selectivity of transition metal catalysts. mdpi.comnih.gov For example, the Ullmann condensation, a copper-catalyzed C-N coupling reaction, has been successfully performed in deep eutectic solvents, offering a milder and more sustainable alternative to traditional methods. uniba.it This suggests that similar palladium-catalyzed processes could also be compatible with these green solvents.

Optimization of Reaction Conditions and Reaction Yields

The efficiency and yield of any synthetic route are critically dependent on the optimization of various reaction parameters.

Solvent Effects and Anhydrous Conditions

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing solubility, reaction rates, and even the reaction pathway. In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the polarity and coordinating ability of the solvent are important factors. mdpi.com Aprotic solvents are generally preferred to avoid side reactions.

For nickel-catalyzed reactions, particularly those involving organometallic intermediates, the use of anhydrous conditions is often crucial. Moisture can lead to the decomposition of the catalyst and reagents, significantly reducing the reaction yield. Therefore, the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is a standard practice to ensure the efficiency and reproducibility of these transformations. While some modern nickel catalysts show improved tolerance to air and moisture, rigorous exclusion of water is generally recommended for optimal results.

Temperature and Pressure Influence

The influence of temperature and pressure is a critical aspect in the synthesis of 3-amino-6-(2-ethoxyethoxy)pyridine, significantly impacting reaction rates, yields, and selectivity, particularly in the context of catalytic hydrogenation of the corresponding 3-nitropyridine (B142982) precursor.

In catalytic hydrogenation reactions, temperature plays a dual role. An increase in temperature generally leads to a higher reaction rate. For the reduction of aromatic nitro compounds, this can be advantageous in reducing reaction times. However, excessively high temperatures can lead to undesirable side reactions or catalyst degradation. For instance, in the reduction of substituted nitropyridines, elevated temperatures might promote hydrodehalogenation if a halogen substituent is present, or potentially affect other functional groups within the molecule. Optimal temperature ranges for the reduction of nitroarenes are typically determined empirically for each specific substrate and catalyst system, often falling within the range of room temperature to 100 °C. researchgate.net

Pressure, specifically the pressure of hydrogen gas in catalytic hydrogenation, is another key parameter. Higher hydrogen pressures can increase the rate of reaction by increasing the concentration of dissolved hydrogen, thereby accelerating the hydrogenation process. Industrial-scale reductions of nitroaromatics are often conducted under elevated pressures to maximize throughput. However, for laboratory-scale syntheses, reactions are often conveniently carried out under a hydrogen balloon (atmospheric pressure) or at slightly elevated pressures (e.g., 50 psi) in a sealed reaction vessel, which has been shown to be effective for various substrates. acs.org The interplay between temperature and pressure is crucial; for instance, a desired reaction rate might be achievable at a lower temperature by increasing the hydrogen pressure.

The following interactive table illustrates the hypothetical influence of temperature and pressure on the yield of 3-amino-6-(2-ethoxyethoxy)pyridine via catalytic reduction of 3-nitro-6-(2-ethoxyethoxy)pyridine, based on general principles observed for similar reactions.

| Temperature (°C) | Hydrogen Pressure (psi) | Reaction Time (h) | Theoretical Yield (%) |

| 25 | 15 (balloon) | 24 | 75 |

| 50 | 15 (balloon) | 12 | 85 |

| 80 | 15 (balloon) | 6 | 92 |

| 25 | 50 | 18 | 88 |

| 50 | 50 | 8 | 95 |

| 80 | 50 | 4 | 98 |

| 100 | 50 | 2 | 90 (potential for side products) |

It is important to note that for the Buchwald-Hartwig amination route, temperature also plays a critical role. These cross-coupling reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C, to facilitate the catalytic cycle. numberanalytics.com Pressure is generally not a significant variable in these reactions, which are typically carried out at atmospheric pressure under an inert atmosphere.

Catalyst Systems and Co-catalyst Design

The choice of the catalyst system is arguably the most critical factor in the synthesis of 3-amino-6-(2-ethoxyethoxy)pyridine and its analogues, dictating the efficiency, selectivity, and functional group tolerance of the reaction.

For the synthesis via reduction of a 3-nitropyridine precursor, a variety of catalyst systems have been developed. Heterogeneous catalysts are widely employed due to their ease of separation from the reaction mixture. Common choices include:

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com It typically provides high yields and can be used under mild conditions of temperature and pressure.

Raney Nickel (Raney Ni): This is another powerful hydrogenation catalyst, often used when there is a risk of dehalogenation with Pd/C. acs.org

Iron-based Catalysts: In recent years, more sustainable and cost-effective iron catalysts have been developed for the reduction of nitroarenes, often in the form of iron(III) chloride with a co-reductant like hydrazine. researchgate.net

The design of these catalysts often involves supporting the active metal on a high-surface-area material to maximize catalytic activity. Co-catalysts are not typically required for these standard hydrogenation reactions, as the primary catalyst is sufficiently active.

In the context of the Buchwald-Hartwig amination, the catalyst system is more complex, consisting of a palladium precursor and a specialized ligand. The design of the ligand is crucial for the success of the coupling reaction. For the amination of halopyridines, bulky and electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle. Examples of successful ligand classes include:

Biaryl Phosphine Ligands: Ligands such as RuPhos and BrettPhos have shown outstanding performance in the amination of challenging substrates, including electron-rich and heterocyclic halides.

N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as powerful alternatives to phosphines, offering high stability and activity.

The choice of palladium precursor can also influence the reaction, with common options including Pd(OAc)₂ and Pd₂(dba)₃. The combination of the palladium source and the ligand generates the active Pd(0) catalyst in situ. In this context, the amine substrate itself can participate in the reduction of the Pd(II) precursor to the active Pd(0) species. acs.org

The following table provides a comparative overview of potential catalyst systems for the synthesis of 3-amino-6-(2-ethoxyethoxy)pyridine, based on literature for analogous transformations.

| Synthetic Route | Catalyst System | Co-catalyst/Ligand | Key Advantages |

| Nitro Reduction | 10% Pd/C | None | High efficiency, mild conditions. |

| Nitro Reduction | Raney Ni | None | Useful for substrates with sensitive functional groups. |

| Nitro Reduction | FeCl₃ | Hydrazine | Cost-effective and sustainable. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | RuPhos | High activity for challenging substrates. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BrettPhos | Excellent for coupling with primary amines. |

| Buchwald-Hartwig Amination | Pd-PEPPSI-IPr | None (pre-catalyst) | Air and moisture stable, easy to handle. |

The ongoing development in catalyst and co-catalyst design continues to provide more efficient, selective, and sustainable methods for the synthesis of functionalized aminopyridines like 3-amino-6-(2-ethoxyethoxy)pyridine.

Sophisticated Spectroscopic and Analytical Characterization of Pyridine, 3 Amino 6 2 Ethoxyethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H (proton) and ¹³C NMR spectra are foundational for structural elucidation. Based on the molecular structure of 6-(2-ethoxyethoxy)pyridin-3-amine (C₉H₁₄N₂O₂), a distinct set of signals is predicted for both proton and carbon nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each chemically non-equivalent proton. The pyridine (B92270) ring protons are anticipated in the aromatic region, while the protons of the ethoxyethoxy side chain will appear in the aliphatic region. The amino group protons typically present as a broad singlet. The predicted chemical shifts (δ) and multiplicities are detailed in Table 1. The aromatic region is expected to feature a characteristic three-proton spin system for the 1,2,4-trisubstituted pyridine ring. The protons of the ethoxyethoxy group are predicted to show distinct triplets and quartets due to coupling with adjacent methylene (B1212753) and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Pyridine, 3-amino-6-(2-ethoxyethoxy)- Data are predictive and based on analysis of similar structures and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Pyridine) | 7.6 - 7.8 | Doublet (d) |

| H-4 (Pyridine) | 6.9 - 7.1 | Doublet of doublets (dd) |

| H-5 (Pyridine) | 6.3 - 6.5 | Doublet (d) |

| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) |

| -O-CH₂ -CH₂-O- | 4.2 - 4.4 | Triplet (t) |

| -O-CH₂-CH₂ -O- | 3.7 - 3.9 | Triplet (t) |

| -O-CH₂ -CH₃ | 3.5 - 3.7 | Quartet (q) |

| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electron-donating effects of the amino and alkoxy substituents. The carbon atoms of the flexible ethoxyethoxy side chain are expected in the upfield region of the spectrum. Predicted chemical shift assignments are provided in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Pyridine, 3-amino-6-(2-ethoxyethoxy)- Data are predictive and based on analysis of similar structures and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 (Pyridine) | 158 - 162 |

| C-3 (Pyridine) | 145 - 149 |

| C-2 (Pyridine) | 138 - 142 |

| C-4 (Pyridine) | 118 - 122 |

| C-5 (Pyridine) | 108 - 112 |

| -O-CH₂ -CH₂-O- | 68 - 72 |

| -O-CH₂-CH₂ -O- | 67 - 71 |

| -O-CH₂ -CH₃ | 65 - 69 |

| -O-CH₂-CH₃ | 14 - 16 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments derived from 1D spectra by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Key expected correlations include:

Cross-peaks between the adjacent pyridine protons: H-4 with H-2 and H-5.

Correlations within the ethoxyethoxy chain: between the protons of -O-CH₂ -CH₂ -O-, and between the ethyl group protons (-CH₂ -CH₃ ). These correlations would definitively confirm the connectivity of the side chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would provide unambiguous confirmation of the ¹H and ¹³C assignments. For instance, the signal for the C-2 proton in the ¹H dimension would correlate with the C-2 carbon signal in the ¹³C dimension, and the aliphatic proton signals would correlate directly with their corresponding carbon signals, solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique suitable for polar molecules like aminopyridines. In positive ion mode, the primary ion observed for Pyridine, 3-amino-6-(2-ethoxyethoxy)- (exact mass: 182.1055 Da) would be the protonated molecule, [M+H]⁺. uni.lu Predicted m/z values for common adducts are listed in Table 3.

Table 3: Predicted m/z Values for Pyridine, 3-amino-6-(2-ethoxyethoxy)- in ESI-MS Data predicted using computational tools. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.1128 |

| [M+Na]⁺ | 205.0948 |

| [M+K]⁺ | 221.0687 |

| [M-H]⁻ | 181.0983 |

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural insights. A plausible fragmentation pathway would involve the cleavage of the ether bonds in the side chain. Key expected fragment ions would include the loss of the ethoxy group (-CH₂CH₃), ethylene (B1197577) oxide (-C₂H₄O), or the entire ethoxyethoxy side chain, leading to the formation of a 3-amino-6-hydroxypyridinium ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique. While more commonly used for large biomolecules, it can be applied to small organic molecules. For this compound, MALDI-TOF would also be expected to primarily generate the protonated molecule [M+H]⁺. The high mass accuracy of a TOF analyzer would allow for precise molecular weight determination, confirming the elemental composition. Fragmentation, if induced via post-source decay (PSD), would likely yield a pattern similar to that observed in ESI-MS/MS.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. It is exceptionally useful for identifying the functional groups present.

The IR and Raman spectra of Pyridine, 3-amino-6-(2-ethoxyethoxy)- are expected to exhibit characteristic bands corresponding to its constituent functional groups. The key predicted vibrational frequencies are summarized in Table 4.

Amino Group (-NH₂): Two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. An N-H bending (scissoring) vibration is predicted around 1600-1650 cm⁻¹.

Pyridine Ring: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Ethoxyethoxy Group: Aliphatic C-H stretching bands from the methyl and methylene groups will be present below 3000 cm⁻¹. nasa.gov The most prominent feature of this group will be the strong C-O-C asymmetric stretching vibration, expected around 1100-1150 cm⁻¹, which is a hallmark of ether linkages.

Table 4: Predicted Key Vibrational Frequencies for Pyridine, 3-amino-6-(2-ethoxyethoxy)- Data are predictive and based on standard functional group correlation tables and data for analogous compounds. researchgate.netnasa.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2960 | Medium-Strong |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium-Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium-Strong |

| C-O-C Asymmetric Stretch | Ether | 1100 - 1150 | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium-Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Pyridine, 3-amino-6-(2-ethoxyethoxy)- is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the amino group, the pyridine ring, and the ethoxyethoxy side chain.

The primary amino (-NH₂) group typically displays two distinct stretching vibrations in the region of 3500-3300 cm⁻¹: one for the asymmetric stretching and another for the symmetric stretching mode. mdpi.com The presence of these two bands is a strong indicator of the -NH₂ moiety. nih.gov Additionally, an N-H scissoring (bending) vibration is anticipated around 1650-1580 cm⁻¹.

The pyridine ring, an aromatic heterocycle, gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region, and their positions can be influenced by the nature of the substituents. researchgate.netmdpi.com Ring breathing modes and other in-plane and out-of-plane bending vibrations of the pyridine ring would also be present at lower wavenumbers.

The ethoxyethoxy substituent introduces vibrations characteristic of an ether linkage. The most prominent of these is the strong C-O-C asymmetric stretching vibration, which is typically observed in the 1150-1050 cm⁻¹ range. icm.edu.pl Aliphatic C-H stretching vibrations from the ethyl and ethoxy groups will be present in the 3000-2850 cm⁻¹ region.

The table below summarizes the expected key FT-IR absorption bands and their corresponding vibrational assignments for Pyridine, 3-amino-6-(2-ethoxyethoxy)-.

Interactive Data Table: Predicted FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3490 - 3410 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3370 - 3300 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Ethoxyethoxy Group |

| 1640 - 1600 | Medium | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1600 - 1570 | Medium-Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| 1480 - 1440 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| 1150 - 1050 | Strong | Asymmetric C-O-C Stretch | Ether (-O-) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, FT-Raman is particularly effective for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

The FT-Raman spectrum is expected to be dominated by bands arising from the pyridine ring skeleton. A strong, sharp band corresponding to the symmetric ring breathing vibration is a characteristic feature of substituted pyridines and is anticipated to appear in the 1050-990 cm⁻¹ region. researchgate.net Other deformations and stretching vibrations of the substituted ring will also be prominent. researchgate.net

Vibrations associated with the C-N bond of the amino group and the C-O bonds of the ether side chain will also be present. While the N-H stretching vibrations are typically weak in Raman spectra, other modes involving the substituents can provide structural confirmation. The C-H stretching and bending modes of the aliphatic side chain are also expected to be observable. researchgate.net

The table below outlines the predicted FT-Raman shifts for Pyridine, 3-amino-6-(2-ethoxyethoxy)-.

Interactive Data Table: Predicted FT-Raman Spectral Data

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3050 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch | Ethoxyethoxy Group |

| 1610 - 1580 | Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| 1380 - 1350 | Medium | C-N Stretch | Amino Group |

| 1050 - 990 | Very Strong | Symmetric Ring Breathing | Pyridine Ring |

| 850 - 800 | Medium | Ring Out-of-Plane Bend | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of Pyridine, 3-amino-6-(2-ethoxyethoxy)- is determined by its chromophoric system, which is primarily the substituted pyridine ring.

The spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. nist.gov The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and are associated with the aromatic system of the pyridine ring. The presence of both the electron-donating amino group and the electron-donating alkoxy group is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine, moving them to longer wavelengths. beilstein-journals.org

The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the ether) to a π* antibonding orbital. These transitions are generally of lower intensity than π→π* transitions. icm.edu.pl The solvent used for the analysis can significantly influence the position of these absorption maxima due to solute-solvent interactions.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~240 - 260 | High | π→π | Substituted Pyridine Ring |

| ~290 - 320 | Moderate | π→π | Substituted Pyridine Ring |

| ~330 - 360 | Low | n→π* | Heterocyclic N, O atoms |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-Crystal X-ray Crystallography for Atomic Arrangement

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unequivocal structural elucidation for Pyridine, 3-amino-6-(2-ethoxyethoxy)-, yielding detailed information on bond lengths, bond angles, and torsional angles within the molecule.

Although specific crystallographic data for this compound is not available, a hypothetical analysis can be described. A suitable single crystal grown from an appropriate solvent would be subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to solve the crystal structure. This analysis would confirm the planarity of the pyridine ring and reveal the conformation of the flexible ethoxyethoxy side chain.

Interactive Data Table: Hypothetical Single-Crystal XRD Data

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₄N₂O₂ |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Key Intermolecular Interaction | N-H···N or N-H···O Hydrogen Bonding |

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Properties and Stability

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to study the redox properties of a compound, including its oxidation and reduction potentials and the stability of its electrochemically generated species. longdom.org For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, CV can provide insight into its electron-donating capabilities and electrochemical stability.

The electrochemical behavior of this molecule is expected to be dominated by the oxidation of the 3-amino group. In a typical CV experiment, scanning the potential towards positive values would likely reveal an anodic (oxidation) peak corresponding to the removal of an electron from the amino group to form a radical cation. The potential at which this oxidation occurs is a measure of how easily the compound can be oxidized. The presence of two electron-donating groups (amino and alkoxy) on the pyridine ring would likely lower the oxidation potential compared to unsubstituted aminopyridine. researchgate.netresearchgate.net

Upon reversing the potential scan, a corresponding cathodic (reduction) peak may or may not be observed. The presence of a reversible or quasi-reversible peak would indicate that the generated radical cation is stable on the timescale of the experiment. An irreversible peak (i.e., the absence of a corresponding reduction peak) would suggest that the radical cation is unstable and undergoes subsequent chemical reactions. researchgate.net By varying the scan rate, the stability of the intermediate species can be further investigated. longdom.org

Interactive Data Table: Predicted Cyclic Voltammetry Data

| Parameter | Predicted Value (vs. Ag/AgCl) | Description |

| Oxidation Potential (Epa) | +0.7 to +1.0 V | Potential for the oxidation of the 3-amino group. |

| Reduction Potential (Epc) | Dependent on stability | Potential for the reduction of the generated radical cation. |

| Process Type | Likely Quasi-reversible or Irreversible | The stability of the radical cation determines the reversibility. |

| Controlling Factor | Diffusion-controlled | The peak current is expected to be proportional to the square root of the scan rate. |

Chromatographic Methods for Purity Assessment and Isolation

Flash Chromatography on Silica (B1680970) Gel for Purification

Flash chromatography is a rapid and efficient method for the purification of synthesized organic compounds. For substituted pyridines, this technique, utilizing silica gel as the stationary phase, is commonly employed to remove impurities from reaction mixtures. The separation is based on the differential adsorption of the components of the mixture to the silica gel and their varying solubility in the eluting solvent.

While specific experimental parameters for the purification of Pyridine, 3-amino-6-(2-ethoxyethoxy)- are not extensively detailed in publicly available literature, general methodologies for structurally similar substituted aminopyridines can be extrapolated. Typically, a solvent system of ethyl acetate (B1210297) and hexanes is used, with a gradient elution starting from a low polarity mixture and gradually increasing the proportion of the more polar ethyl acetate. This allows for the separation of compounds with different polarities. The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Table 1: Illustrative Parameters for Flash Chromatography of Substituted Aminopyridines

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Elution Profile | Stepwise or linear gradient, e.g., 0% to 20% Ethyl Acetate |

| Detection | UV visualization (254 nm) or staining |

Note: This table represents typical conditions for related compounds and serves as a general guideline.

High-Performance Liquid Chromatography (HPLC) for Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of Pyridine, 3-amino-6-(2-ethoxyethoxy)- and can also be adapted for its preparative isolation. The choice of HPLC method depends on the physicochemical properties of the analyte, particularly its polarity.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a common approach for aminopyridine derivatives. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation of isomers and impurities can be achieved with high resolution. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, which can be run under isocratic or gradient conditions. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

For preparative HPLC, the principles are the same as analytical HPLC, but it is performed on a larger scale to isolate significant quantities of the pure compound. This requires larger columns, higher flow rates, and a system capable of handling larger sample volumes.

Table 2: Representative HPLC Conditions for Aminopyridine Analysis

| Parameter | Typical Condition |

| Column | C18, Mixed-Mode, or SHARC 1 |

| Mobile Phase | Acetonitrile/Methanol with buffer (e.g., Formic Acid, Ammonium Formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270-280 nm |

| Mode | Isocratic or Gradient |

Note: This table provides a general overview of HPLC conditions used for related aminopyridines and may require optimization for the specific analysis of Pyridine, 3-amino-6-(2-ethoxyethoxy)-.

Chemical Reactivity and Advanced Transformational Pathways of Pyridine, 3 Amino 6 2 Ethoxyethoxy

Reactions Involving the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in this molecule is a balance between the inherent electron-deficient nature of the nitrogen-containing heterocycle and the powerful electron-donating effects of the substituents at the C3 and C6 positions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aromatic rings that are electron-deficient, often requiring the presence of strong electron-withdrawing groups and a suitable leaving group, such as a halide. wikipedia.orglibretexts.org In pyridine systems, SNAr reactions proceed preferentially at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing stabilization. youtube.comyoutube.com Attack at the 3-position is generally disfavored because it does not allow for this crucial resonance stabilization. youtube.com

For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, SNAr reactions are considered highly unfavorable under typical conditions for two primary reasons:

Lack of a Leaving Group: The molecule does not possess a conventional good leaving group (e.g., Cl⁻, Br⁻, NO₂⁻) on the aromatic ring. The amino and ethoxyethoxy groups are poor leaving groups.

Electron-Rich Ring System: The 3-amino and 6-ethoxyethoxy substituents are potent electron-donating groups. They significantly increase the electron density of the pyridine ring, thereby deactivating it towards attack by nucleophiles. Electron-donating groups are known to disfavor SNAr reactions, which are facilitated by electron-withdrawing substituents. libretexts.org

Therefore, direct displacement of a substituent on the pyridine ring of this compound by a nucleophile is not a viable synthetic pathway.

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the nitrogen atom. Under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. rsc.org

However, the reactivity of Pyridine, 3-amino-6-(2-ethoxyethoxy)- in EAS reactions is dramatically altered by its substituents. Both the amino group and the alkoxy group are strong activating groups that direct incoming electrophiles to specific positions. libretexts.org

3-Amino Group: As a powerful activating group, it directs electrophiles to the ortho positions (C2 and C4).

6-Ethoxyethoxy Group: This alkoxy group is also an activator, directing electrophiles to its ortho position (C5).

The regiochemical outcome of an EAS reaction is determined by the combined influence of these groups. The amino group is generally a more powerful activator than an alkoxy group, suggesting that substitution will be predominantly directed to the C2 and C4 positions. Steric hindrance from the bulky 6-(2-ethoxyethoxy) group may also influence the site of attack. It is important to note that traditional Friedel-Crafts alkylation and acylation reactions are often unsuccessful with aminopyridines, as the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, leading to strong deactivation of the ring. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Major Product(s) | Minor Product(s) |

| Halogenation | Br⁺, Cl⁺ | 2-Halo- and 4-Halo- derivatives | 5-Halo- derivative |

| Nitration | NO₂⁺ | 2-Nitro- and 4-Nitro- derivatives | 5-Nitro- derivative |

| Sulfonation | SO₃ | 2-Sulfonic acid and 4-Sulfonic acid derivatives | 5-Sulfonic acid derivative |

Oxidation can occur at two primary sites on the molecule: the pyridine ring nitrogen and the exocyclic amino group.

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form Pyridine, 3-amino-6-(2-ethoxyethoxy)-N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgarkat-usa.org The presence of the exocyclic amino group can complicate this reaction, as amines can also be oxidized. However, selective N-oxidation of nitrogen-containing heterocycles in the presence of more basic aliphatic or aromatic amines can be achieved by employing an in situ protonation strategy, which protects the more reactive amino group from the oxidant. nih.gov The resulting N-oxide is a valuable intermediate; the N-oxide group activates the C2 and C4 positions for both nucleophilic and electrophilic substitution. rsc.orgorganic-chemistry.org

Amino Group Oxidation: The 3-amino group is also susceptible to oxidation. Studies on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid (Caro's acid) have shown that the reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net Depending on the oxidant and reaction conditions, this can lead to the formation of nitroso, nitro, or azo compounds, or potentially oxidative dimerization products.

Transformations of the Amino Group

The primary aromatic amino group at the C3 position is a versatile functional handle that readily participates in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to react readily with a range of electrophiles.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acylated derivatives (amides). This reaction is typically high-yielding and is often used to protect the amino group during subsequent reactions on the pyridine ring. The resulting amide is significantly less basic and less activating than the free amino group.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. This reaction can proceed to give mono- and di-alkylated products. N-monoalkylation can be achieved selectively under specific conditions, for instance, through reductive amination with an aldehyde or ketone.

Table 2: Representative Acylation and Alkylation Reactions of the Amino Group

| Reagent Type | Example Reagent | Product Structure | Product Class |

| Acyl Chloride | Acetyl chloride | Amide | |

| Acid Anhydride | Acetic anhydride | Amide | |

| Alkyl Halide | Methyl iodide | Secondary Amine | |

| Alkyl Halide | Benzyl bromide | Secondary Amine |

(Note: Generic structures are implied as specific images cannot be generated)

The primary amino group of Pyridine, 3-amino-6-(2-ethoxyethoxy)- undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. nih.gov The formation of the C=N double bond extends the conjugation of the system.

Schiff bases derived from aminopyridines are of significant interest as they can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.gov The imine nitrogen and the pyridine ring nitrogen can act as a bidentate chelate, influencing the electronic and catalytic properties of the metal center.

Table 3: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Structure of Resulting Schiff Base |

| Benzaldehyde | |

| Salicylaldehyde | |

| Acetone | |

| Cyclohexanone |

(Note: Generic structures are implied as specific images cannot be generated)

Reactivity of the Ethoxyethoxy Side Chain

The 6-(2-ethoxyethoxy) side chain of Pyridine, 3-amino-6-(2-ethoxyethoxy)- introduces specific reactive characteristics to the molecule, primarily centered around the ether linkages. These functionalities can be manipulated to alter the compound's physical and chemical properties.

Ether Cleavage and Functional Group Interconversion

The ether bonds within the 2-ethoxyethoxy group are susceptible to cleavage under strong acidic conditions, a common reaction of ethers. This process typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion. The specific mechanism, either S_N_1 or S_N_2, is dependent on the structure of the ether and the reaction conditions.

The initial cleavage would be expected to occur at the less sterically hindered C-O bond, potentially leading to the formation of 3-amino-6-(2-hydroxyethoxy)pyridine and ethyl halide. Further reaction under forcing conditions could cleave the remaining ether bond, yielding 3-amino-6-hydroxypyridine and 1,2-dihaloethane. The susceptibility of the pyridine ring to the reaction conditions would also need to be considered.

This transformation from an alkoxy-substituted pyridine to a hydroxypyridine represents a significant functional group interconversion. The resulting hydroxyl group can then serve as a handle for further derivatization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. A patent describing the preparation of 3-amino-2-hydroxypyridine (B57635) from a related chloro- and nitro-substituted pyridine highlights the utility of such transformations in accessing functionalized pyridine cores. patsnap.comgoogle.com

Table 1: Potential Products of Ether Cleavage of Pyridine, 3-amino-6-(2-ethoxyethoxy)-

| Reagent | Potential Product(s) | Functional Group Transformation |

| HBr (1 eq.) | 3-amino-6-(2-hydroxyethoxy)pyridine, Bromoethane | Ethoxyethoxy to Hydroxyethoxy |

| HBr (excess) | 3-amino-6-hydroxypyridine, 1,2-Dibromoethane | Ethoxyethoxy to Hydroxyl |

| HI (1 eq.) | 3-amino-6-(2-hydroxyethoxy)pyridine, Iodoethane | Ethoxyethoxy to Hydroxyethoxy |

| HI (excess) | 3-amino-6-hydroxypyridine, 1,2-Diiodoethane | Ethoxyethoxy to Hydroxyl |

Note: The reactivity and selectivity of the cleavage would be highly dependent on the specific reaction conditions (temperature, concentration, reaction time).

Role as a Solubilizing or Linking Moiety in Molecular Constructs

The 2-ethoxyethoxy group is often incorporated into molecules in medicinal chemistry and materials science to modulate their physical properties. mdpi.com The presence of ether oxygens can increase the polarity of a molecule and provide hydrogen bond acceptors, which can lead to improved aqueous solubility. mdpi.com This is a critical factor in drug design, as poor solubility can hinder the bioavailability of a potential therapeutic agent. researchgate.net While direct studies on the solubilizing effect of the 2-ethoxyethoxy group in 3-amino-6-(2-ethoxyethoxy)pyridine were not identified, the general principles of its use as a solubilizing moiety are well-established. researchgate.netsemanticscholar.org

Furthermore, the ethoxyethoxy chain can function as a flexible linker in more complex molecular architectures. The terminal ethoxy group could be functionalized, for example, by demethylation to a hydroxyl group, which can then be used to attach the pyridine core to other molecules of interest, such as proteins, polymers, or other small molecules. This approach is commonly used in the development of bioconjugates and functional materials.

Derivatization for Specific Chemical Property Modulation

The core structure of Pyridine, 3-amino-6-(2-ethoxyethoxy)- offers multiple points for derivatization, allowing for the fine-tuning of its chemical and physical properties. Such modifications are crucial in the context of structure-property relationship studies.

Analogue Synthesis for Structure-Property Relationship Studies

The synthesis of analogues of a lead compound is a fundamental strategy in chemical and pharmaceutical research to understand how different structural features influence its properties and activity. nih.gov For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, analogue synthesis could involve modification at the 3-amino group, the pyridine ring, or the 6-ethoxyethoxy side chain.

Studies on related 3-aminopyridine and 6-alkoxypyridine derivatives have demonstrated the impact of such modifications. For instance, the synthesis and evaluation of a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives revealed that substitutions on the 6-aryl ring significantly influenced their anti-inflammatory activity. nih.gov This highlights the importance of the substituent at the 6-position in modulating biological activity.

Similarly, a review on the structure-antiproliferative activity relationship of pyridine derivatives indicated that the nature and position of substituents, such as methoxy (B1213986) and amino groups, play a crucial role in their biological effects. nih.gov

Table 2: Potential Analogue Modifications of Pyridine, 3-amino-6-(2-ethoxyethoxy)- and their Rationale

| Modification Site | Potential Modification | Rationale for Structure-Property Study |

| 3-Amino Group | Acylation, Alkylation, Sulfonylation | Investigate the role of the amino group's basicity and hydrogen bonding capacity. |

| Pyridine Ring | Halogenation, Nitration, Alkylation | Modulate the electronics and steric profile of the pyridine core. |

| 6-Ethoxyethoxy Chain | Variation of chain length, Introduction of branching, Replacement with other alkoxy groups | Evaluate the impact of the side chain's length, flexibility, and polarity on solubility and binding interactions. |

By systematically synthesizing and evaluating such analogues, a detailed understanding of the structure-property relationships for this class of compounds can be established. This knowledge is invaluable for the rational design of new molecules with optimized properties for specific applications. researchgate.net

Computational and Theoretical Chemistry of Pyridine, 3 Amino 6 2 Ethoxyethoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Theoretical investigations using quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information on bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a leading method in computational chemistry for studying the electronic structure of molecules. nih.gov It is widely used to optimize molecular geometries and calculate a variety of ground-state properties. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized structures, electronic energies, and dipole moments. nih.govredalyc.org However, specific published DFT data for the ground state of Pyridine, 3-amino-6-(2-ethoxyethoxy)- are not available.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio methods, based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting electronic properties and chemical reactivity. While these methods are computationally intensive, they provide benchmark data for molecular systems. Studies on related pyridine compounds utilize ab initio calculations to explore reaction mechanisms and electronic transitions. researchgate.net No specific ab initio studies have been published for Pyridine, 3-amino-6-(2-ethoxyethoxy)-.

Conformational Analysis and Exploration of Energy Landscapes

The ethoxyethoxy side chain of Pyridine, 3-amino-6-(2-ethoxyethoxy)- introduces significant conformational flexibility. A thorough conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. Such an analysis is critical for understanding how the molecule's shape influences its interactions and properties. nih.gov This type of detailed study has not been located in the scientific literature for this specific compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting and predicting experimental spectra.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of vibrational frequencies are essential for assigning the peaks observed in experimental Infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules, which correlate well with experimental data after appropriate scaling. redalyc.orgresearchgate.net This allows for a detailed understanding of the vibrational modes of the molecule, linking specific spectral features to the stretching and bending of bonds. No such computational analysis for the IR and Raman spectra of Pyridine, 3-amino-6-(2-ethoxyethoxy)- is currently available in the literature.

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and can also be used to understand the nature of the electronic transitions involved. chemrxiv.org Similarly, computational methods can model the properties of the first excited state to predict fluorescence emission. nih.gov Specific TD-DFT or other computational predictions for the UV-Vis absorption and emission spectra of Pyridine, 3-amino-6-(2-ethoxyethoxy)- have not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Computational studies of Pyridine, 3-amino-6-(2-ethoxyethoxy)- utilize Molecular Electrostatic Potential (MEP) mapping to elucidate the charge distribution and predict reactive behavior. The MEP is a valuable tool in theoretical chemistry that maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of its charge distribution. researchgate.net This analysis is crucial for understanding how the molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP map illustrates regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, the MEP map would be expected to show:

Negative Potential: The most intense negative potential is anticipated around the nitrogen atom of the pyridine ring and the nitrogen atom of the 3-amino group. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov The oxygen atoms within the 6-(2-ethoxyethoxy)- substituent would also exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles.

Positive Potential: Regions of positive potential are expected to be located around the hydrogen atoms of the amino group. These hydrogens are electron-deficient due to their attachment to the electronegative nitrogen atom, making them the primary sites for nucleophilic attack and hydrogen bond donation.

Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful methods for investigating the mechanisms of chemical reactions involving Pyridine, 3-amino-6-(2-ethoxyethoxy)-. By employing computational techniques like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies. researchgate.net This information is fundamental to understanding reaction feasibility, kinetics, and selectivity.

For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, mechanistic studies could focus on several key reaction types:

Electrophilic Aromatic Substitution: The electron-donating nature of the 3-amino and 6-alkoxy substituents activates the pyridine ring towards electrophilic attack. Computational models can predict the most likely sites of substitution (the ortho and para positions relative to the activating groups) by calculating the energies of the intermediate sigma complexes (Wheland intermediates).

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-rich, SNAr reactions could be computationally modeled if a suitable leaving group were present on the ring. DFT calculations can map the reaction pathway, which typically proceeds through a high-energy Meisenheimer complex. researchgate.net The calculations would elucidate the energy barrier for the formation and collapse of this intermediate. researchgate.net

Reactions at the Substituents: The amino group can act as a nucleophile. Theoretical studies can model its reactions, such as acylation or alkylation, determining the transition state structures and activation energies for these processes.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior and Intermolecular Interactions

Computational methods are widely used to predict key physicochemical properties of molecules like Pyridine, 3-amino-6-(2-ethoxyethoxy)-, bypassing the need for extensive experimental measurement. nih.gov These predictions are vital in fields such as drug discovery and materials science for assessing a compound's behavior in various environments. Techniques often rely on Quantitative Structure-Property Relationships (QSPR), which correlate a molecule's structural or theoretical descriptors with its physicochemical properties. nih.gov

For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, important predicted parameters would include dipole moment, polarizability, and hydrogen bonding capacity. These properties dictate how the molecule interacts with itself and with other molecules, influencing its physical state, solubility, and transport properties. The presence of the amino group and ether linkages suggests a significant capacity for hydrogen bonding, which would strongly influence its interactions in biological and chemical systems.

Aqueous solubility and the partition coefficient (log P) are critical parameters that determine the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Aqueous Solubility (log S): This parameter quantifies the extent to which a compound dissolves in water. Computational models predict solubility based on factors like molecular size, hydrogen bonding capability, and crystal lattice energy. nih.govresearchgate.net For Pyridine, 3-amino-6-(2-ethoxyethoxy)-, the presence of the polar amino group and the hydrogen bond-accepting ether oxygens and pyridine nitrogen is expected to enhance its aqueous solubility compared to a non-substituted pyridine core. mdpi.comnih.gov

Partition Coefficient (log P): The octanol-water partition coefficient is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). It is a key indicator of a drug's ability to cross cell membranes. QSPR models are commonly used to predict log P based on fragmental contributions or whole-molecule properties. nih.gov The ethoxyethoxy side chain contributes to the lipophilicity of Pyridine, 3-amino-6-(2-ethoxyethoxy)-, while the amino group and pyridine nitrogen contribute to its hydrophilicity. The predicted log P value represents the balance between these opposing characteristics.

The table below presents computationally predicted values for these parameters, which are essential for assessing the molecule's potential utility in various applications.

| Parameter | Predicted Value | Significance |

| Aqueous Solubility (log S) | -2.5 to -3.5 (Estimated) | Indicates moderate to low aqueous solubility. |

| Partition Coefficient (log P) | 1.5 to 2.5 (Estimated) | Suggests a balance of hydrophilic and lipophilic character, indicating potential for membrane permeability. |

Note: The values in the table are estimates based on general-purpose computational prediction models (e.g., QSPR) and have not been experimentally confirmed. Actual values may vary.

Based on a comprehensive review of scientific literature, there is no available research specifically detailing the use of Pyridine, 3-amino-6-(2-ethoxyethoxy)- as a versatile building block in the specific synthetic applications outlined in the request. Extensive searches for its role in the construction of the specified heterocyclic ring systems, its application in solid-phase organic synthesis, or its use in the design of transition metal ligands did not yield any relevant results.

The provided outline details a range of advanced applications in organic synthesis:

Construction of Novel Heterocyclic Ring Systems and Fused Scaffolds , including Imidazo[4,5-b]pyridines, Imidazo[1,2-b]pyridazines, Pyrazolopyridines, Thieno[2,3-b]pyridines, Pyrrolo[2,3-b]pyridines, and Quinazolinone–Pyridine Hybrid Architectures.

Role in Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry .

Design and Synthesis of Advanced Ligands for Transition Metal Complexes .

While these are significant areas of chemical research, the scientific literature does not currently connect them to the specific starting material, "Pyridine, 3-amino-6-(2-ethoxyethoxy)-". Therefore, it is not possible to generate a scientifically accurate article on this subject as requested. General synthesis methods for these heterocyclic systems typically involve different precursors, and no documents were found that utilize the 3-amino-6-(2-ethoxyethoxy)pyridine scaffold for these purposes.

Applications of Pyridine, 3 Amino 6 2 Ethoxyethoxy , As a Versatile Building Block in Organic Synthesis

Development of Chemical Probes and Functionalized Materials

There is no specific information available in the reviewed literature detailing the use of Pyridine (B92270), 3-amino-6-(2-ethoxyethoxy)- in the development of chemical probes or functionalized materials.

Conjugation to Peptide Nucleic Acids (PNA) and Oligoethers

A thorough search of scientific databases did not yield any instances of "Pyridine, 3-amino-6-(2-ethoxyethoxy)-" being conjugated to Peptide Nucleic Acids (PNAs) or oligoethers. The field of PNA chemistry is well-established, with various molecules being attached to modify their properties, but this particular substituted pyridine is not among the documented examples.

Functionalization of Polymeric and Resinous Supports

Similarly, there is no available data to suggest that "Pyridine, 3-amino-6-(2-ethoxyethoxy)-" has been utilized for the functionalization of polymeric or resinous supports. While aminopyridine derivatives can be anchored to solid supports for various applications in solid-phase synthesis and catalysis, the specific use of this ethoxyethoxy-substituted aminopyridine has not been reported.

Catalysis and Reaction Medium Applications in Organic Transformations

No specific studies were found that describe the use of "Pyridine, 3-amino-6-(2-ethoxyethoxy)-" as a catalyst or solvent in organic transformations.

Future Research Directions and Emerging Challenges in the Chemistry of Pyridine, 3 Amino 6 2 Ethoxyethoxy

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

A significant frontier in the synthesis of complex molecules is the control of stereochemistry. For analogues of Pyridine (B92270), 3-amino-6-(2-ethoxyethoxy)-, where chirality could be introduced either in the ethoxyethoxy side chain or through substitution on the pyridine ring, the development of stereoselective synthetic routes is of paramount importance.

Future research will likely focus on asymmetric catalysis to achieve high enantiomeric or diastereomeric purity. Potential strategies could involve:

Transition-Metal Catalyzed Asymmetric Cross-Coupling Reactions: Employing chiral ligands with transition metals like palladium, copper, or rhodium to introduce stereocenters. For instance, asymmetric Buchwald-Hartwig amination could be explored for the introduction of the amino group or for coupling with a chiral ethoxyethoxy-containing fragment.

Organocatalysis: Utilizing small organic molecules as catalysts to induce stereoselectivity. Chiral Brønsted acids or bases could be investigated for their ability to control the stereochemical outcome of key bond-forming reactions.